Allyltributylphosphonium bromide

Wittig reaction stereoselective synthesis total synthesis

Wittig olefination with triphenylphosphonium analogs often yields poor E/Z ratios, requiring extra isomerization steps that reduce yields. Allyltributylphosphonium bromide delivers highly E-selective Wittig couplings for complex natural product synthesis. • High E-selectivity - eliminates isomerization steps, as demonstrated in (-)-callystatin A synthesis • Polymerizable allyl group for solid polymer electrolyte membranes (Tg -74°C) • Enhanced thermal stability vs. saturated tetraalkylphosphonium salts • ≥98% purity; soluble in methanol and ethanol

Molecular Formula C15H32BrP
Molecular Weight 323.29 g/mol
CAS No. 55894-18-3
Cat. No. B1609066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyltributylphosphonium bromide
CAS55894-18-3
Molecular FormulaC15H32BrP
Molecular Weight323.29 g/mol
Structural Identifiers
SMILESCCCC[P+](CCCC)(CCCC)CC=C.[Br-]
InChIInChI=1S/C15H32P.BrH/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;/h8H,4-7,9-15H2,1-3H3;1H/q+1;/p-1
InChIKeyGGJHLMANZFSVPZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of Allyltributylphosphonium Bromide


Allyltributylphosphonium bromide (CAS 55894-18-3) is a quaternary phosphonium salt with the molecular formula C₁₅H₃₂BrP, synthesized via the quaternization of tributylphosphine with allyl bromide [1]. This compound is a white to pale-yellow crystalline solid with a molecular weight of 323.29 g/mol, soluble in organic solvents such as methanol and ethanol, and typically supplied at ≥98% purity [2]. Its allyl group confers unique reactivity in Wittig olefination, enabling carbon–carbon double bond formation with high stereoselectivity, while the tributyl groups enhance solubility and handling convenience compared to aromatic phosphonium analogs [2][3]. Additionally, its ionic liquid and polymerizable monomer capabilities position it as a versatile reagent in organic synthesis, medicinal chemistry, and materials science [4][5].

E‑Selective Wittig Enables direct E‑alkene formation in total synthesis routes
Polymerizable Monomer Allyl group allows covalent integration into ionomer membranes
Organic‑Solvent Processing Soluble in methanol, ethanol; compatible with standard synthesis workflows

Allyltributylphosphonium Bromide vs. Generic Phosphonium Salts


While the phosphonium salt class is broad, allyltributylphosphonium bromide (CAS 55894-18-3) possesses a unique combination of an allyl group and three n‑butyl groups that confers distinct reactivity, stereoselectivity, and physical properties not shared by common analogs like allyltriphenylphosphonium bromide or tetraalkylphosphonium salts [1][2]. In Wittig reactions, the allyltributylphosphonium ylide exhibits high E‑selectivity crucial for the total synthesis of complex natural products, whereas allyltriphenylphosphonium ylides often give different E/Z ratios [3]. In material science, the allyl group enables covalent incorporation into polymer backbones, a feature absent in saturated tetraalkylphosphonium salts, while the tributyl groups maintain low glass transition temperatures (−74 °C) in ionomers, ensuring flexibility in energy storage membranes [4][5]. Furthermore, unsaturated phosphonium ionic liquids based on this cation show enhanced thermal stability over their saturated counterparts, making them suitable for high‑temperature electrochemical applications [6]. These quantitative differentiators mandate precise reagent selection and preclude generic substitution.

Target Allyltributylphosphonium Br
Generic Substitute Aryl or saturated tetraalkyl phosphonium salts
Wittig stereoselectivity
Reported high E‑selectivity
Often produces E/Z mixtures; may require extra isomerization steps
Covalent polymer incorporation
Allyl handle enables direct hydrosilylation attachment
Saturated analogs lack polymerizable group; additional functionalization needed
Thermal stability in ionic liquids
Unsaturated cation shows enhanced thermal resistance (trend)
Saturated analogs may decompose at lower temperatures; class‑dependent

Comparative Evidence for Allyltributylphosphonium Bromide


E‑Selective Wittig Olefination

Allyltributylphosphonium bromide enables highly E‑selective Wittig reactions essential for constructing the polypropionate framework of cytotoxic marine natural product (-)-callystatin A [1][2]. In contrast, allyltriphenylphosphonium bromide typically yields mixtures of E/Z dienes due to ylide isomerization, requiring additional purification or isomerization steps [3]. This stereochemical control is critical for achieving the correct biological activity of the final product.

Wittig E‑Selectivity
Head-to-head
Direct E‑selective coupling avoids 69% yield loss vs. allyltriphenylphosphonium analog
Supports streamlined synthesis workflow; reduces step count
Data from total synthesis of (-)-callystatin A; E/Z ratio not explicitly quantified
Wittig reaction stereoselective synthesis total synthesis natural products

Covalent Incorporation into Low-Tg Ionomer Membranes

The allyl group of allyltributylphosphonium bromide serves as a polymerizable handle, allowing covalent attachment to polysiloxane backbones via hydrosilylation to create phosphonium‑polysiloxane ionomers [1][2]. These ionomers exhibit an exceptionally low glass transition temperature (Tg) of –74 °C with up to 10 mol% phosphonium content and are fully water‑soluble, facilitating anion exchange and purification [1][2]. Saturated tetraalkylphosphonium salts (e.g., tributyloctylphosphonium) lack this allyl functionality and cannot be covalently integrated into polymer chains without additional synthetic modifications, limiting their use in solid‑state electrolyte membranes [3][4].

Ionomer Glass Transition
Reported
–74 °C
Maintains ultra‑low Tg after covalent attachment; supports flexible membrane design
Measured by dielectric spectroscopy; up to 10 mol% phosphonium content
ionomer anion exchange membrane polymer electrolyte energy storage

Enhanced Thermal Stability of Ionic Liquids

Ionic liquids (ILs) based on the allyltributylphosphonium cation demonstrate higher thermal stability compared to ILs derived from saturated alkyltributylphosphonium cations [1][2]. Thermogravimetric analysis indicates that the unsaturated carbon–carbon double bond in the allyl group enhances resistance to thermal decomposition, likely due to resonance stabilization or altered degradation pathways [1][2]. While decomposition onset temperatures vary by anion, the unsaturated phosphonium ILs consistently outperform their saturated counterparts, making them preferable for high‑temperature electrochemical applications such as lithium‑ion battery electrolytes and supercapacitors [3][4].

IL Thermal Stability
Context-dependent
Higher onset temperature reported for unsaturated vs. saturated phosphonium ILs (trend)
Class‑level trend; decomposition onset varies by anion
Verify for specific anion pairings; TGA data recommended
ionic liquids thermal stability electrolyte high‑temperature electrochemistry

Cholinesterase Inhibition: Structure–Activity Relationship

Allyltriphenylphosphonium bromide is a 290‑fold more potent inhibitor of acetylcholinesterase than methyltributylphosphonium, demonstrating that the aryl‑alkyl substitution pattern dramatically affects biological activity [1]. Allyltributylphosphonium bromide (CAS 55894-18-3) serves as a key intermediate in the synthesis of quaternary phosphonium reversible cholinesterase inhibitors, where subtle structural modifications tune species‑specificity and inhibitory potency [2][3]. This 290‑fold quantitative difference underscores why researchers cannot interchangeably use alkyl‑ and aryl‑substituted phosphonium salts when developing enzyme inhibitors.

ChE Inhibition SAR
Context-dependent
290‑fold potency gap between aryl‑allyl and alkyl‑methyl phosphonium inhibitors
Enzyme inhibition context; structural precision critical for inhibitor design
Class‑level data from cholinesterase assays; direct compound evaluation recommended
cholinesterase inhibitor structure‑activity relationship reversible inhibition pharmaceutical intermediate

Key Applications of Allyltributylphosphonium Bromide


Wittig Olefination for Natural Product Total Synthesis

Researchers engaged in the total synthesis of complex natural products, such as the cytotoxic polyketide (-)-callystatin A, should select allyltributylphosphonium bromide for its ability to deliver highly E‑selective Wittig couplings [1]. This reagent avoids the low yields (31% overall after isomerization) and additional steps associated with allyltriphenylphosphonium bromide, thereby streamlining synthetic routes and improving atom economy [2].

Anion‑Conducting Membranes for Fuel Cells and Batteries

Materials scientists developing solid polymer electrolytes for alkaline fuel cells or advanced batteries should utilize allyltributylphosphonium bromide as a monomeric building block [3]. Its polymerizable allyl group enables covalent integration into polysiloxane backbones, while the resulting ionomers maintain an extremely low glass transition temperature of –74 °C, ensuring high chain mobility and efficient anion transport [4].

High‑Temperature Ionic Liquid Electrolytes

Electrochemists formulating ionic liquids for high‑temperature applications (e.g., lithium‑ion batteries, supercapacitors) should prefer allyltributylphosphonium‑based ILs over saturated tetraalkylphosphonium ILs [5]. The unsaturated allyl group confers enhanced thermal stability, expanding the safe operating temperature range and improving device longevity under elevated thermal stress [6].

Intermediate for Cholinesterase Inhibitors

Medicinal chemists optimizing reversible cholinesterase inhibitors should employ allyltributylphosphonium bromide as a versatile intermediate for introducing tunable phosphonium moieties . The 290‑fold difference in inhibitory potency between aryl‑allyl and alkyl‑methyl phosphoniums demonstrates the necessity of precise structural control, which this reagent provides [7].

Application
Selection Property
Validation Focus
Wittig olefination for natural product synthesis
Stereoselective E‑alkene formation
Wittig E/Z ratio verification
Anion‑conducting ionomer membranes
Polymerizable allyl functionality
Ionomer Tg and ionic conductivity
High‑temperature ionic liquid electrolytes
Thermal stability enhancement
TGA decomposition onset temperature
Intermediate for cholinesterase inhibitors
Tunable alkyl‑allyl substitution pattern
Enzyme inhibition potency screening
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